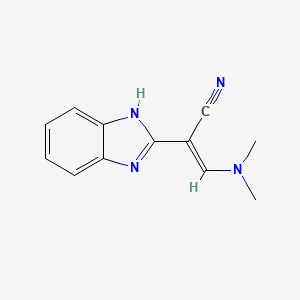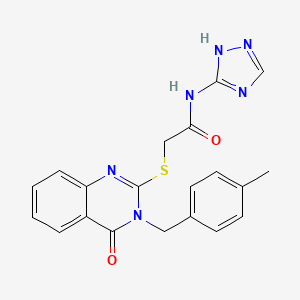
2-((3-(4-甲基苄基)-4-氧代-3,4-二氢喹唑啉-2-基)硫代)-N-(4H-1,2,4-三唑-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While I couldn’t find the specific synthesis for your compound, 1,2,4-triazoles can be synthesized through a variety of methods. One common method is the reaction of a 1,3-diketone with hydrazine1.Molecular Structure Analysis
The compound contains several functional groups, including a 1,2,4-triazole ring, a thioether group, and an amide group. These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with a 1,2,4-triazole core have been found to exhibit a variety of reactions, often related to their biological activity1.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide could increase the compound’s solubility in polar solvents.科学研究应用
合成和抗菌活性
对喹唑啉酮衍生物的研究,例如合成新的吡啶基/喹唑啉基/氮杂环丁基/噻唑烷二酮基三唑,已证明对多种细菌菌株具有潜在的抗菌活性。这些化合物通过缩合反应合成,并通过光谱分析评估其结构完整性。抗菌性能针对金黄色葡萄球菌和大肠杆菌等病原体进行了评估,展示了喹唑啉酮衍生物在促进新型抗菌剂开发中的潜力(Singh 等,2010)。
抗炎和镇痛活性
一些研究集中在合成具有潜在抗炎和镇痛活性的喹唑啉酮衍生物上。一项研究合成了取代的氮杂环丁基和噻唑烷二酮基喹唑啉酮,它们在实验模型中显示出显着的抗炎作用,表明这些化合物具有开发新型抗炎和镇痛药物的潜力(Bhati,2013)。
抗肿瘤活性
喹唑啉酮衍生物也因其抗肿瘤活性而受到探索。一项涉及合成和评估 3-苄基取代的 4(3H)-喹唑啉酮的研究揭示了广谱抗肿瘤活性,表明这些化合物是癌症治疗的潜在候选药物。分子对接研究支持了它们的作用机制,突出了它们对各种癌细胞系的功效(Al-Suwaidan 等,2016)。
安全和危害
The safety and hazards of a compound depend on its specific properties and biological activity. It’s important to handle all chemicals with appropriate safety precautions.
未来方向
Future research could involve further exploration of the biological activity of this compound, as well as potential modifications to its structure to enhance its activity or alter its properties.
Please note that this is a general analysis based on the structural features of the compound. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed.
属性
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-13-6-8-14(9-7-13)10-26-18(28)15-4-2-3-5-16(15)23-20(26)29-11-17(27)24-19-21-12-22-25-19/h2-9,12H,10-11H2,1H3,(H2,21,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBONXCZORCKMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


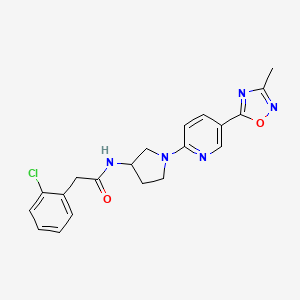
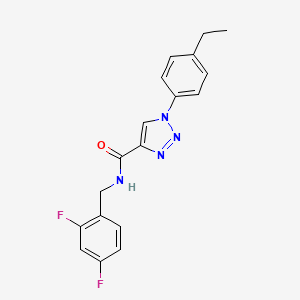
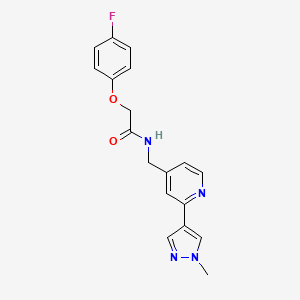
![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)
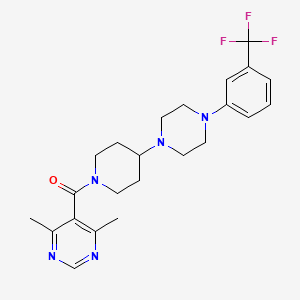
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2432771.png)
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)
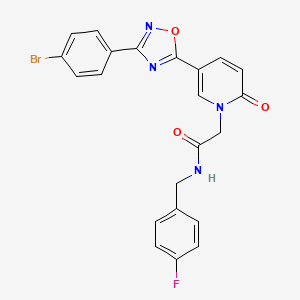
![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)
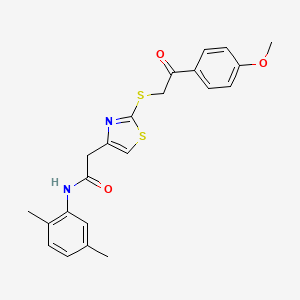
![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2432781.png)
